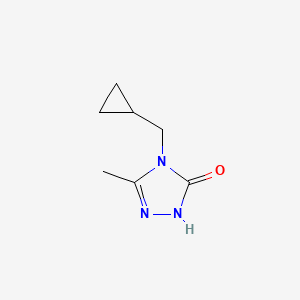

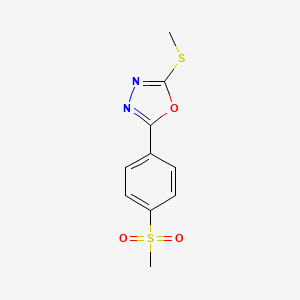

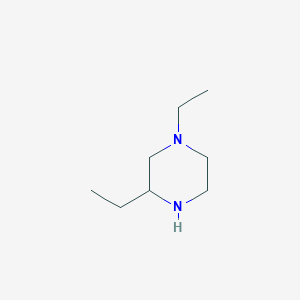

3-Cyclopropyl-5-fluoro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclopropyl-5-fluoro-1H-indazole (3-C5F1H-I) is a heterocyclic compound that has been studied for its potential uses in scientific research. Its unique structure and properties make it an interesting target for further research and applications.

Scientific Research Applications

Organic Fluorophores Development

One significant application of 3-Cyclopropyl-5-fluoro-1H-indazole involves the development of organic fluorophores. The palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles with electron-rich heteroarenes yields biheteroaryl fluorophores with tunable emissions and high quantum yields. These Indazo-Fluors demonstrate potential in near-infrared (NIR) fluorescence for in vivo imaging, particularly for mitochondria within living cells, due to their superior photostability and low cytotoxicity (Yangyang Cheng et al., 2016).

Antitumor Activity

Another research area focuses on the antitumor activity of indazole derivatives. For instance, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide demonstrates effective inhibition against several cancer cell lines, including HT-29, K562, and MKN45. Its structure and antitumor efficacy have been thoroughly analyzed through single-crystal X-ray analysis, DFT, and Hirshfeld surface analysis (Jiu-Fu Lu et al., 2020).

Chemical Sensing and Imaging

The compound also finds application in chemical sensing and imaging. For example, strain-promoted click chemistry involving azidopurine and azidopyrimidine nucleosides with cyclooctynes forms fluorescent triazole products. These derivatives, particularly when attached to the indazole structure, allow for the direct imaging of cancer cells without additional fluorogenic reporters, highlighting its utility in tracking signaling events inside living cells (Jessica Zayas et al., 2015).

Cyclin-Dependent Kinase Inhibition

Research on 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues, including indazole derivatives, has shown potent and selective inhibitory activity against cyclin-dependent kinases (CDKs), with significant implications for the treatment of various cancers. These compounds have demonstrated both in vitro and in vivo efficacy in tumor inhibition, showcasing the therapeutic potential of indazole derivatives in cancer treatment (R. Lin et al., 2005).

Metabolic Profiling

Indazole derivatives, including those with fluorine substitutions, are explored for their metabolic profiles. For instance, pentylindole/pentylindazole synthetic cannabinoids and their 5-fluoro analogs exhibit distinct metabolic pathways, with the fluorinated versions producing unique metabolites that are useful for forensic and toxicological analysis (A. Wohlfarth et al., 2015).

Mechanism of Action

Safety and Hazards

The safety data sheet for “5-Fluoro-1H-indazole” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . The future research directions could involve developing more efficient synthesis methods and exploring the biological activities of newly synthesized indazole derivatives .

properties

IUPAC Name |

3-cyclopropyl-5-fluoro-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-7-3-4-9-8(5-7)10(13-12-9)6-1-2-6/h3-6H,1-2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOASDBGERBMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=C(C=CC3=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)